N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a methylidene group and an acetohydrazide moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Uniqueness
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(3-methylanilino)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H23N3O2/c1-18-6-5-9-21(14-18)24-16-23(27)26-25-15-19-10-12-22(13-11-19)28-17-20-7-3-2-4-8-20/h2-15,24H,16-17H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
KMYAOSAJOGGCLW-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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